Cas no 297730-25-7 ((1S)-1-(3-nitrophenyl)ethanamine)

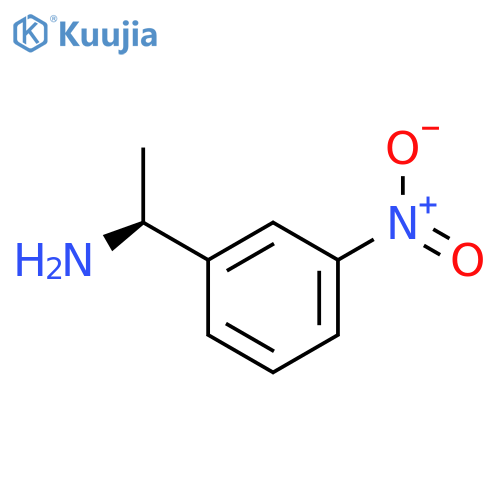

297730-25-7 structure

商品名:(1S)-1-(3-nitrophenyl)ethanamine

CAS番号:297730-25-7

MF:C8H10N2O2

メガワット:166.177201747894

MDL:MFCD06659477

CID:253330

PubChem ID:11292459

(1S)-1-(3-nitrophenyl)ethanamine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, a-methyl-3-nitro-, (aS)-

- (S)-1-(3-NITROPHENYL)ETHYLAMINE

- (S)-3-Nitrophenethylamine HCl

- (S)-1-(3-Nitrophenyl)-1-aminoethane

- AKOS017358053

- (S)-1-(3-nitrophenyl)ethanamine hydrochloride;(S)-1-(3-Nitrophenyl)ethanamine

- Benzenemethanamine, -methyl-3-nitro-, (S)-

- (S)-1-(3-nitrophenyl)ethan-1-amine

- XLA73025

- SCHEMBL3474257

- 297730-25-7

- (1S)-1-(3-nitrophenyl)ethan-1-amine

- MFCD06659477

- (1S)-1-(3-nitrophenyl)ethanamine

- AVIBPONLEKDCPQ-LURJTMIESA-N

- (s)-1-(3-nitrophenyl)ethanamine

- EN300-1829350

- CS-0000320

- DS-12134

- DB-025183

-

- MDL: MFCD06659477

- インチ: 1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1

- InChIKey: AVIBPONLEKDCPQ-LURJTMIESA-N

- ほほえんだ: [O-][N+](C1=CC=CC(=C1)[C@H](C)N)=O

計算された属性

- せいみつぶんしりょう: 166.0743

- どういたいしつりょう: 166.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 69.16

- LogP: 2.83800

(1S)-1-(3-nitrophenyl)ethanamine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

(1S)-1-(3-nitrophenyl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D633898-100mg |

(1S)-1-(3-nitrophenyl)ethanamine |

297730-25-7 | 97% | 100mg |

$90 | 2024-07-21 | |

| Alichem | A019117056-5g |

(S)-1-(3-Nitrophenyl)ethanamine |

297730-25-7 | 95% | 5g |

$1675.59 | 2023-09-02 | |

| Apollo Scientific | OR943498-1g |

(1S)-1-(3-Nitrophenyl)ethanamine |

297730-25-7 | 95% | 1g |

£570.00 | 2025-02-20 | |

| Enamine | EN300-1829350-0.1g |

(1S)-1-(3-nitrophenyl)ethan-1-amine |

297730-25-7 | 0.1g |

$956.0 | 2023-09-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0007-1G |

(1S)-1-(3-nitrophenyl)ethanamine |

297730-25-7 | 97% | 1g |

¥ 1,920.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0007-10G |

(1S)-1-(3-nitrophenyl)ethanamine |

297730-25-7 | 97% | 10g |

¥ 10,751.00 | 2023-04-13 | |

| Enamine | EN300-1829350-0.05g |

(1S)-1-(3-nitrophenyl)ethan-1-amine |

297730-25-7 | 0.05g |

$912.0 | 2023-09-19 | ||

| 1PlusChem | 1P007KSQ-100mg |

Benzenemethanamine, a-methyl-3-nitro-, (aS)- |

297730-25-7 | 95% | 100mg |

$58.00 | 2025-02-22 | |

| 1PlusChem | 1P007KSQ-500mg |

Benzenemethanamine, a-methyl-3-nitro-, (aS)- |

297730-25-7 | 95% | 500mg |

$192.00 | 2025-02-22 | |

| Enamine | EN300-1829350-1g |

(1S)-1-(3-nitrophenyl)ethan-1-amine |

297730-25-7 | 1g |

$1086.0 | 2023-09-19 |

(1S)-1-(3-nitrophenyl)ethanamine 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

297730-25-7 ((1S)-1-(3-nitrophenyl)ethanamine) 関連製品

- 4187-53-5((1S)-1-(4-nitrophenyl)ethan-1-amine)

- 42142-15-4(1-(4-Nitrophenyl)ethanamine)

- 90271-37-7(1-(3-Nitrophenyl)ethanamine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:297730-25-7)(1S)-1-(3-nitrophenyl)ethanamine

清らかである:99%/99%

はかる:500mg/10g

価格 ($):222.0/1364.0